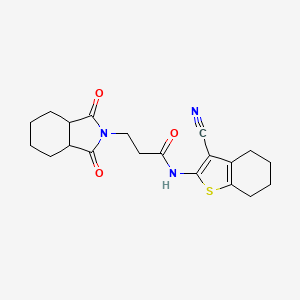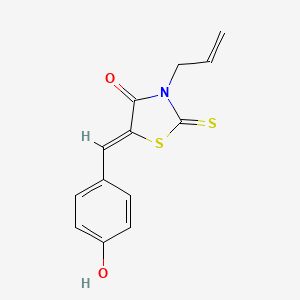![molecular formula C14H15IN4O2 B10893056 N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10893056.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an acetyl(methyl)amino group, an iodine atom, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired pyrazole product
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes . These methods offer advantages in terms of efficiency, yield, and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Other Pyrazole Derivatives: These compounds have similar structural features and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its iodine atom and acetyl(methyl)amino group make it distinct from other pyrazole derivatives, providing unique opportunities for research and application.
Propiedades
Fórmula molecular |
C14H15IN4O2 |
|---|---|
Peso molecular |
398.20 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15IN4O2/c1-9(20)18(2)11-6-4-10(5-7-11)17-14(21)13-12(15)8-16-19(13)3/h4-8H,1-3H3,(H,17,21) |
Clave InChI |
QPNBJEKNJYBINZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)


![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)

![5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide](/img/structure/B10893027.png)
![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
![11-methyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893042.png)
![3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
